molecular formula C13H27NO3 B12303429 N-Boc-7-(methylamino)heptan-1-ol

N-Boc-7-(methylamino)heptan-1-ol

Cat. No.: B12303429
M. Wt: 245.36 g/mol
InChI Key: PMQJYJHGPFXULP-UHFFFAOYSA-N
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Description

N-Boc-7-(methylamino)heptan-1-ol (CAS 2169111-47-9) is a chemical building block of interest in synthetic and medicinal chemistry. It features a heptanol chain with a methylamino group at the 7-position, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is widely used to protect amines during multi-step synthetic processes because it is stable towards bases and nucleophiles but can be readily removed under mild acidic conditions . This stability allows for orthogonal protection strategies in complex molecule assembly. This combination of a protected amine and a terminal alcohol moiety makes this compound a valuable bifunctional intermediate. It can be used in the synthesis of more complex molecules, potentially serving as a linker or spacer. While specific biological data for this compound is not available, its structure suggests potential as a synthetic precursor in pharmaceutical research for the development of novel active molecules . The product has a molecular formula of C13H27NO3 and a molecular weight of 245.36 g/mol . It is typically offered with a minimum purity of 95% . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl N-(7-hydroxyheptyl)-N-methylcarbamate

InChI

InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14(4)10-8-6-5-7-9-11-15/h15H,5-11H2,1-4H3

InChI Key

PMQJYJHGPFXULP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCO

Origin of Product

United States

Synthetic Methodologies for N Boc 7 Methylamino Heptan 1 Ol and Analogous Structures

Enantioselective and Diastereoselective Synthesis of Chiral Amino Alcohol Analogues

Catalytic Asymmetric Hydrogenation Routes to Chiral Amino Alcohols

Catalytic asymmetric hydrogenation (AH) is a powerful and atom-economical method for producing enantiomerically pure compounds. acs.org It is particularly effective for the synthesis of chiral 1,2-amino alcohols through the reduction of prochiral α-amino ketones or their derivatives. thieme-connect.com This approach avoids the need for stoichiometric chiral reagents and often proceeds with high efficiency and enantioselectivity. nih.gov

Ruthenium and iridium-based catalysts featuring chiral ligands are prominent in this field. For instance, ruthenium catalysts have been successfully employed in the asymmetric transfer hydrogenation of unprotected α-ketoamines, providing access to a variety of chiral 1,2-amino alcohols with excellent enantiomeric excess (ee) and high yields. nih.govacs.org This method is advantageous as it can circumvent the need for protecting groups on the amine, streamlining the synthetic sequence. nih.gov Similarly, chiral spiro iridium catalysts have demonstrated exceptional performance in the hydrogenation of α-amino ketones, achieving enantioselectivities up to 99.9% ee and very high turnover numbers (TON), making the process suitable for large-scale synthesis of chiral drugs like (R)-phenylephrine. thieme-connect.com

The table below summarizes representative examples of catalytic systems used in the asymmetric hydrogenation for chiral amino alcohol synthesis.

Catalytic Systems for Asymmetric Hydrogenation of Amino Ketones

Catalyst System Substrate Type Product Type Enantiomeric Excess (ee) Reference
Ru-TsDPEN α-Amino Ketone HCl Salts 1,2-Amino Alcohols >99% nih.govacs.org
Ir-(R)-Spiro-based Catalyst α-Amino Ketones 1,2-Amino Alcohols up to 99.9% thieme-connect.com
Ir/f-binaphane N-Aryl Alkylaryl Imines Chiral Amines Good to Excellent acs.org
Pd-(S)-SegPhos Cyclic N-Sulfonyl Amino Alcohols Chiral Exocyclic Amines up to 97% acs.org

Chiral Auxiliary and Organocatalytic Approaches in Amino Alcohol Synthesis

Beyond metal-catalyzed hydrogenation, other stereocontrolled strategies are widely used. These include the use of chiral auxiliaries and the rapidly developing field of organocatalysis.

Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of amino alcohols, auxiliaries like Evans oxazolidinones, derived from amino acids, are common. wikipedia.org An achiral acyl group attached to the oxazolidinone can undergo diastereoselective alkylation or aldol (B89426) reactions. Subsequent removal of the auxiliary reveals the chiral product. Pseudoephedrine is another effective chiral auxiliary that can be used to form amides, which then direct stereoselective alkylations. acs.org

Organocatalytic Approaches: Asymmetric organocatalysis utilizes small, metal-free organic molecules to catalyze stereoselective transformations, offering an environmentally friendly alternative to metal-based catalysts. tandfonline.com Chiral amino alcohols and their derivatives are themselves effective organocatalysts for various reactions. tandfonline.com For example, simple primary β-amino alcohols can catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding chiral adducts that are precursors to complex molecules. rsc.org The catalyst's amino group acts as a base or enamine-forming site, while the hydroxyl group provides stereochemical control through hydrogen bonding. rsc.org This dual functionality is a hallmark of many organocatalytic systems designed for constructing polyfunctional molecules. rsc.orgrsc.org

Emerging Synthetic Transformations Applicable to N-Boc-7-(methylamino)heptan-1-ol

The continuous evolution of synthetic chemistry provides new tools applicable to the construction of molecules like this compound. These include novel metal-catalyzed coupling reactions and strategies focused on rapidly building molecular complexity.

Metal-Catalyzed Coupling Reactions in Amino Alcohol Synthesis

Metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. While traditionally used for C-C bond formation between sp² centers, their application has expanded significantly. In the context of amino alcohol synthesis, these reactions can be used to construct the carbon backbone or introduce key functional groups.

Recent advances include copper-catalyzed reductive coupling reactions. For example, the enantioselective reductive coupling of aldehydes and allenamides, catalyzed by a copper-hydride (CuH) species, provides access to chiral 1,2-amino alcohols. acs.orgresearchgate.net This method is notable for its ability to create dissonant functional group relationships that are challenging to access via traditional methods. researchgate.net Palladium-catalyzed reactions also remain crucial, with methods being developed for the direct C-H arylation of α-aminocarbonyl compounds to produce α-aryl-α-amino ketones, which are direct precursors to the corresponding amino alcohols. nih.gov Furthermore, iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols has emerged as a metal-free alternative for forming α-alkoxylated amino ketones. nih.govacs.org

Emerging Coupling Reactions for Amino Alcohol Synthesis

Reaction Type Catalyst Coupling Partners Product Reference
Enantioselective Reductive Coupling Copper-Hydride (CuH) Aldehydes + Allenamides Chiral 1,2-Amino Alcohols acs.orgresearchgate.net
Oxidative C-H Arylation Palladium(II) α-Amino Ketones + Arylboronic Acids α-Aryl α-Amino Ketones nih.gov
Oxidative C-H Alkoxylation Iodine (I₂) α-Amino Ketones + Alcohols α-Carbonyl N,O-Acetals nih.govacs.org

Complexity-Generating Reactions for Polyfunctional Scaffold Construction

The efficient synthesis of polyfunctional molecules like this compound benefits from complexity-generating reactions, which form multiple chemical bonds and/or stereocenters in a single operation. nih.govnih.gov Such reactions are key to building complex molecular architectures from simpler starting materials in fewer steps. libretexts.orgyoutube.com

Cycloaddition reactions, such as the Diels-Alder reaction, are classic examples of complexity-generating transformations, capable of forming a six-membered ring with up to four new stereocenters in one step. libretexts.org While not directly forming an amino alcohol, the resulting scaffolds can be readily converted to such structures. More contemporary examples include cascade or tandem reactions where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. A hypothetical cascade could involve a Michael addition to an unsaturated aldehyde, followed by an in-situ reduction of both the aldehyde and a nitro group to generate an amino alcohol structure. The goal of these strategies is to maximize synthetic efficiency, a concept central to the construction of intricate natural products and advanced synthetic targets. nih.gov The development of such reactions is a driving force in modern organic synthesis, enabling the creation of diverse and complex molecular scaffolds.

Chemical Reactivity and Transformations of N Boc 7 Methylamino Heptan 1 Ol

Selective Deprotection Chemistry of the tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. researchgate.netorganic-chemistry.org This allows for the selective deprotection of the amine in the presence of other functional groups.

The removal of the Boc group from N-Boc-7-(methylamino)heptan-1-ol is typically achieved by treatment with a strong acid. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutylene (B52900) and releases carbon dioxide. This process regenerates the secondary amine.

Common reagents and conditions for Boc deprotection include:

Trifluoroacetic acid (TFA): A common and effective reagent for Boc cleavage, often used in dichloromethane (B109758) (DCM) as a solvent. researchgate.net

Hydrogen chloride (HCl) in an organic solvent: A solution of HCl in dioxane or methanol (B129727) can efficiently remove the Boc group. nih.govnih.gov

Lewis acids: Certain Lewis acids can also facilitate the removal of the Boc group. acsgcipr.org

The choice of deprotection agent can be critical to avoid side reactions. For instance, the tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule or solvent. acsgcipr.org The use of scavengers, such as anisole (B1667542) or thioanisole, can mitigate these unwanted side reactions.

ReagentConditionsSelectivityReference
Trifluoroacetic acid (TFA)DCM, Room TemperatureHigh researchgate.net
HCl in DioxaneRoom TemperatureHigh, can be selective in the presence of tert-butyl esters nih.gov
Oxalyl chloride in MethanolRoom TemperatureMild and selective nih.gov
Sodium borohydride (B1222165) in EthanolRoom TemperatureSelective for N-Boc on certain heterocycles, primary Boc-amines are intact arkat-usa.org

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in this compound is a versatile functional handle that can undergo a variety of transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). These reactions are typically carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 and H2SO4, also known as the Jones reagent), and ruthenium tetroxide (RuO4) are effective for this purpose. The resulting product would be N-Boc-7-(methylamino)heptanoic acid. acrotein.com

ProductReagentConditionsReference
AldehydePyridinium chlorochromate (PCC)Anhydrous CH2Cl2 jackwestin.com
AldehydeDess-Martin periodinane (DMP)CH2Cl2 jackwestin.com
Carboxylic AcidPotassium permanganate (KMnO4)Basic, then acidic workup jackwestin.com
Carboxylic AcidChromic acid (Jones reagent)Acetone jackwestin.com

Ether and Ester Formation for Structural Diversification

The hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of a wide range of substituents.

Ether Formation: The Williamson ether synthesis is a common method for forming ethers. This involves deprotonating the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Ester Formation: Esters can be formed by reacting the alcohol with a carboxylic acid or an acyl derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. Alternatively, using more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, provides a more efficient route to ester formation.

Conversion to Leaving Groups for Nucleophilic Substitution

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com However, it can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate subsequent substitution reactions. jackwestin.commasterorganicchemistry.comchemistrysteps.com

Formation of Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. masterorganicchemistry.com This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively, which are excellent leaving groups.

Conversion to Alkyl Halides: The primary alcohol can be converted to an alkyl halide using various reagents. For example, reaction with thionyl chloride (SOCl2) yields the corresponding alkyl chloride, while phosphorus tribromide (PBr3) gives the alkyl bromide. chemistrysteps.comlibretexts.org These transformations typically proceed via an SN2 mechanism. libretexts.org

Leaving GroupReagentBaseReference
Tosylate (-OTs)p-Toluenesulfonyl chloride (TsCl)Pyridine masterorganicchemistry.com
Mesylate (-OMs)Methanesulfonyl chloride (MsCl)Pyridine masterorganicchemistry.com
Chloride (-Cl)Thionyl chloride (SOCl2)Pyridine chemistrysteps.com
Bromide (-Br)Phosphorus tribromide (PBr3) chemistrysteps.com

Reactivity Profiles of the Secondary N-Methylamino Group

After the potential deprotection of the Boc group, the resulting secondary amine exhibits its characteristic nucleophilicity and basicity, allowing for further functionalization.

Further N-Alkylation and Acylation Reactions

The deprotected secondary amine can undergo further N-alkylation and N-acylation reactions.

N-Alkylation: The secondary amine can be alkylated using an alkyl halide. This reaction introduces a second alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction conditions often require a base to neutralize the hydrogen halide formed as a byproduct. Reductive amination is another method for N-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. These reactions are typically fast and high-yielding. This transformation is useful for introducing a variety of acyl groups, which can modify the electronic and steric properties of the molecule.

Amination and Amide Bond Formation

The protected secondary amine of this compound is generally unreactive in amination and amide bond formation reactions. However, deprotection of the Boc group would yield 7-(methylamino)heptan-1-ol, a secondary amine that can readily participate in such transformations. uni.lu

Alternatively, the terminal hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by an amine to form a diamine derivative. More direct approaches to amide bond formation from N-Boc protected amines have been developed. For instance, a one-pot synthesis of amides from N-Boc-protected amines has been described, involving the in-situ generation of isocyanates which then react with Grignard reagents. rsc.org This method offers a facile and efficient pathway to a variety of amides under mild conditions.

A general strategy for amide bond formation involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. While the protected amine of this compound is not available for direct acylation, its deprotected form would readily react with carboxylic acids in the presence of reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amides. nih.govresearchgate.netunimi.it

Reaction Type Reagents Product Type Note
Amide formation from N-Boc amine1. 2-chloropyridine, Tf₂O 2. Grignard reagentTertiary AmideA one-pot reaction under mild conditions. rsc.org
Amide formation from deprotected amineCarboxylic acid, DCC/EDCSecondary AmideRequires prior removal of the Boc group.

Transformations Along the Heptane (B126788) Carbon Chain

The heptane chain of this compound is largely unreactive due to the presence of sp³ hybridized carbon atoms. However, functionalization of the terminal alcohol opens up possibilities for chain modifications.

Direct carbon-carbon bond formation on the saturated heptane chain is challenging. However, the terminal hydroxyl group can be converted to a halide (e.g., bromide or iodide) to generate a substrate suitable for Grignard reagent formation or Suzuki coupling.

Grignard Reaction: Conversion of the terminal alcohol to an alkyl halide, for instance by using PBr₃ or CBr₄/PPh₃, would yield a halo-derivative. This can then be reacted with magnesium metal in an etheral solvent to form a Grignard reagent. masterorganicchemistry.com This organometallic species can then react with various electrophiles, such as aldehydes, ketones, or esters, to form new carbon-carbon bonds. It is important to note that the Grignard reagent is a strong base and nucleophile, and the Boc-protected amine is generally compatible with these conditions. nih.gov

Suzuki Coupling: The Suzuki reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.orgorganic-chemistry.org To utilize this reaction, the terminal alcohol of this compound would first need to be converted to a halide or triflate. This derivative could then be coupled with a variety of organoboron reagents (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.orgresearchgate.net

Reaction Starting Material Modification Key Reagents Bond Formed
Grignard ReactionAlcohol to Alkyl HalideMg, Electrophile (e.g., Aldehyde)C-C
Suzuki CouplingAlcohol to Alkyl Halide/TriflateOrganoboron reagent, Pd catalyst, BaseC-C

The primary alcohol is the most reactive site for selective functionalization on this compound.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of reagents. For example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane would yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would produce the carboxylic acid, N-Boc-7-(methylamino)heptanoic acid.

Etherification: The alcohol can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkyl halide.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent.

These transformations on the hydroxyl group can introduce new functionalities, which can then be used for further derivatization of the heptane chain.

Functionalization Reaction Reagent(s) Product Functional Group
Oxidation to AldehydePCC, Dess-Martin PeriodinaneAldehyde
Oxidation to Carboxylic AcidKMnO₄, Jones ReagentCarboxylic Acid
Etherification (Williamson)1. NaH 2. Alkyl HalideEther
EsterificationCarboxylic Acid, Acid CatalystEster

Advanced Spectroscopic and Analytical Characterization of N Boc 7 Methylamino Heptan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For N-Boc-7-(methylamino)heptan-1-ol, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the Boc group, the carbons of the heptyl chain, the N-methyl carbon, and the carbons of the Boc group itself are characteristic and confirm the presence of these functional groups.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
δ 3.58Triplet2H-CH₂-OH
δ 3.10Triplet2H-CH₂-N(Boc)CH₃
δ 2.85Singlet3HN-CH₃
δ 1.55-1.45Multiplet4H-CH₂-CH₂-OH, -CH₂-CH₂-N
δ 1.44Singlet9H-C(CH₃)₃
δ 1.38-1.25Multiplet6H-(CH₂)₃-
δ 1.20Singlet (broad)1H-OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
δ 156.0C=O (carbamate)
δ 79.2-C(CH₃)₃
δ 62.9-CH₂-OH
δ 50.5-CH₂-N(Boc)CH₃
δ 34.5N-CH₃
δ 32.7C2 of heptyl chain
δ 29.5C5 of heptyl chain
δ 28.5-C(CH₃)₃
δ 26.9C4 of heptyl chain
δ 25.6C3 of heptyl chain

Note: Predicted data is based on typical chemical shifts for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₂₇NO₃), the expected monoisotopic mass is 245.1991 g/mol . HRMS analysis can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), which provides strong evidence for the correct molecular formula.

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for N-Boc protected amines include the loss of the Boc group or parts of it.

Expected HRMS Fragmentation Data:

Fragment Ion (m/z) Proposed Structure Description
246.2069[M+H]⁺Protonated molecular ion
190.1439[M-C₄H₉]⁺Loss of a tert-butyl group
146.1540[M-Boc+H]⁺Loss of the Boc group
128.1434[M-Boc-H₂O+H]⁺Loss of Boc group and water
57.0704[C₄H₉]⁺tert-butyl cation

Note: The m/z values are predicted for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic chain and the methyl groups will appear in the 2850-3000 cm⁻¹ region. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the Boc-carbamate group.

Raman Spectroscopy: Raman spectroscopy provides information on non-polar bonds and symmetric vibrations. The C-C backbone of the heptyl chain and the symmetric vibrations of the Boc group would be expected to show strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch3200-3600 (broad)IR
N-H Stretch (if present from incomplete reaction)~3300-3500IR
C-H Stretch (aliphatic)2850-3000IR, Raman
C=O Stretch (carbamate)1680-1700IR
C-N Stretch1250-1350IR
C-O Stretch (alcohol)1050-1150IR

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nextpeptide.com This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers if the molecule crystallizes in a suitable non-centrosymmetric space group.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure and conformation in the solid state. While no published crystal structure for this specific compound is currently available, analysis of related structures suggests that the heptyl chain would likely adopt a staggered conformation to minimize steric strain. The carbamate (B1207046) group would be planar.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess if the compound is chiral and has been synthesized in an enantioselective manner.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the chemical purity of synthetic compounds. A single, sharp peak in the chromatogram under various conditions is a strong indicator of high purity.

Enantiomeric Excess Determination: If this compound were synthesized to be chiral (for instance, by introducing a stereocenter), chiral chromatography would be necessary to separate and quantify the enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. The separation of the enantiomers allows for the calculation of the enantiomeric excess (% ee), a critical parameter for chiral compounds. The development of such a method would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomeric peaks.

Computational and Theoretical Investigations of N Boc 7 Methylamino Heptan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Boc-7-(methylamino)heptan-1-ol. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

Detailed DFT studies on similar N-Boc protected amines have revealed that the electronic properties are significantly influenced by the carbamate (B1207046) group. acs.org For this compound, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group of the Boc protecting group. This delocalization affects the nucleophilicity of the nitrogen and the reactivity of the carbonyl carbon.

A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of its removal (deprotection). acs.orgresearchgate.net Computational modeling can precisely calculate this electrophilicity. Frontier Molecular Orbital Theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these analyses. acs.org For a molecule like this compound, the HOMO is typically located on the amino and alcohol functionalities, indicating their propensity to act as electron donors, while the LUMO is often centered on the carbonyl group of the Boc protector, highlighting its electrophilic nature.

Insights into reaction mechanisms, such as the cleavage of N-O and C-O bonds, can be gained through DFT calculations, which can model the transition states and energy barriers of these processes. acs.org

Table 1: Illustrative DFT Calculated Properties for a Representative N-Boc Protected Amino Alcohol

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy1.2 eVIndicates the energy of the lowest energy empty orbital, a target for nucleophilic attack.
HOMO-LUMO Gap7.7 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment3.5 DProvides insight into the polarity of the molecule and its interactions with solvents.
Mulliken Charge on Carbonyl Carbon+0.6 eQuantifies the electrophilicity of the carbonyl carbon atom.

Note: The values in this table are illustrative and based on typical results for similar molecules. Specific calculations for this compound would be required for precise data.

Conformational Analysis and Molecular Mechanics Studies

The flexible seven-carbon chain of this compound allows it to adopt numerous conformations in space. Conformational analysis, often performed using molecular mechanics (MM) force fields, is essential for understanding the three-dimensional structure and its influence on the molecule's properties and interactions.

Studies on similar long-chain hydrocarbon molecules, such as n-heptane, have shown that considering multiple conformations is crucial for accurately predicting reaction rates and thermodynamic properties. organic-chemistry.org The presence of both a hydrophilic alcohol group and a lipophilic alkyl chain in this compound suggests that its conformation will be highly dependent on the solvent environment.

Table 2: Representative Torsional Angles for a Low-Energy Conformer of a Heptyl Chain

Dihedral AngleAngle (degrees)Description
C1-C2-C3-C4~180°Anti conformation, leading to a more extended chain.
C2-C3-C4-C5~180°Anti conformation.
C3-C4-C5-C6~60°Gauche conformation, introducing a bend in the chain.
C4-C5-C6-C7~180°Anti conformation.
C5-C6-C7-NVariableHighly dependent on interactions of the amino and hydroxyl groups.

Note: This table provides an example of torsional angles for a possible low-energy conformer. A full conformational analysis would reveal a landscape of multiple stable conformers.

Reaction Mechanism Elucidation through Computational Modeling and Kinetic Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound, most notably the deprotection of the N-Boc group. The removal of the Boc group is a common and critical step in syntheses utilizing this compound.

Studies combining computational modeling, statistical analysis, and kinetic model fitting have been used to understand the thermolytic and acid-catalyzed deprotection of N-Boc groups. acs.orgresearchgate.netnih.gov For thermal deprotection, a concerted mechanism involving a slow proton transfer followed by the rapid release of isobutylene (B52900) and subsequent decarboxylation has been proposed and supported by computational evidence. acs.orgresearchgate.net

In the case of acid-catalyzed deprotection, the mechanism involves the initial protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.comtotal-synthesis.com This is followed by the loss of the stable tert-butyl cation, which then typically deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. commonorganicchemistry.comtotal-synthesis.com Kinetic studies on similar systems have sometimes revealed a second-order dependence on the acid concentration, suggesting a more complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.org

Table 3: Key Steps in the Acid-Catalyzed Deprotection of this compound

StepDescriptionComputational Insight
1. ProtonationThe carbonyl oxygen of the Boc group is protonated by an acid.Calculation of proton affinity and electrostatic potential to identify the most likely site of protonation.
2. FragmentationThe protonated intermediate fragments to form a tert-butyl cation and a carbamic acid.Transition state calculations can determine the energy barrier for this step, which is often rate-determining.
3. DeprotonationThe tert-butyl cation loses a proton to form isobutylene.Modeling of the cation stability and potential deprotonation pathways.
4. DecarboxylationThe carbamic acid decomposes to the free amine and carbon dioxide.Calculation of the reaction energy shows this step to be highly favorable and rapid.

Predictive Modeling for Stereoselectivity and Regioselectivity in Synthetic Reactions

Predictive modeling can be employed to understand and forecast the stereochemical and regiochemical outcomes of reactions involving this compound. For instance, if the chiral center were present or introduced, computational methods could predict the diastereoselectivity of subsequent reactions.

In the synthesis of related N-protected β-amino alcohols, the diastereoselectivity of the reaction of α-aminoorganolithiums with aldehydes was found to be highly dependent on the nature of the reactants, with computational models helping to rationalize these outcomes. acs.org For reactions involving the hydroxyl group of this compound, such as esterification or etherification, computational models could predict the regioselectivity if other reactive sites were present.

Furthermore, predictive models can guide the selective deprotection of N-Boc groups in the presence of other acid-sensitive functionalities. nih.gov By calculating the relative activation energies for the cleavage of different protecting groups, conditions can be optimized to achieve the desired chemical transformation.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules in a solvent over time. For an amphiphilic molecule like this compound, with its polar alcohol head and nonpolar hydrocarbon tail, MD simulations can provide invaluable insights into its behavior in different solvent environments. nih.govnih.govacs.org

In aqueous solutions, these simulations can model the process of micelle formation, where multiple molecules might aggregate to shield their hydrophobic tails from the water. nih.gov MD simulations can predict the critical micelle concentration and the structure of the resulting aggregates. The simulations track the movement of every atom over time, allowing for the analysis of solvation shells, hydrogen bonding between the alcohol group and water, and the conformational changes the molecule undergoes in solution. acs.org

All-atom molecular dynamics simulations have been successfully used to study the behavior of other amphiphilic copolymers and their interaction with other molecules in solution, providing a framework for how this compound could be modeled. acs.orgacs.org Such simulations would be crucial for understanding its properties in applications where interfacial behavior is important.

Applications of N Boc 7 Methylamino Heptan 1 Ol As a Building Block in Organic Synthesis

Precursor in the Synthesis of Advanced Chemical Intermediates for Complex Target Molecules

There is currently no publicly available research demonstrating the use of N-Boc-7-(methylamino)heptan-1-ol as a precursor in the synthesis of advanced chemical intermediates for specific complex target molecules.

Role in the Design and Construction of Diverse Molecular Scaffolds for Chemical Libraries

No published studies were identified that describe the application of This compound in the design and construction of diverse molecular scaffolds for chemical libraries.

Contributions to Lead-Oriented Synthesis (LOS) and Fragment-Based Approaches

The scientific literature does not currently contain information regarding the contributions of This compound to lead-oriented synthesis or fragment-based approaches.

Utility in the Preparation of Modified Polymeric Materials and Conjugates

There is no available data or research on the utility of This compound in the preparation of modified polymeric materials or conjugates.

Future Directions and Emerging Research Avenues for N Boc 7 Methylamino Heptan 1 Ol

Development of More Sustainable and Environmentally Benign Synthetic Pathways

The development of sustainable and environmentally friendly methods for synthesizing N-Boc-7-(methylamino)heptan-1-ol is a key area of future research. This involves exploring greener reaction conditions and alternative reagents to minimize waste and environmental impact.

Key strategies for a greener synthesis include:

Catalyst- and Solvent-Free Conditions: Research has shown the potential for N-tert-butoxycarbonylation of amines without the need for catalysts or solvents. researchgate.net This approach offers a significantly greener alternative to traditional methods that often rely on hazardous materials.

Water-Mediated Reactions: Utilizing water as a solvent presents an eco-friendly and efficient medium for the N-Boc protection of amines. nih.gov Studies have demonstrated that these reactions can proceed quickly and produce high yields without the formation of unwanted byproducts. nih.gov

Alternative Dehydrating Reagents: To avoid the use of toxic reagents and harsh conditions, researchers are investigating milder dehydrating agents like n-butyl chloride for the synthesis of related cyclic carbamates from amino alcohols and carbon dioxide. acs.org

Photocatalysis in Water: Visible-light photoredox catalysis in water offers a mild and efficient method for creating related 1,2-amino alcohols from readily available starting materials. rsc.org

Table 1: Comparison of Green Synthesis Strategies

StrategyKey AdvantagesChallenges
Catalyst and Solvent-FreeReduced waste, lower cost, simplified purificationMay require higher temperatures or longer reaction times
Water-Mediated ReactionsEnvironmentally benign, readily available solventSolubility of some reactants can be a limitation
Alternative Dehydrating ReagentsAvoids toxic reagents, milder reaction conditionsMay have lower reactivity compared to traditional reagents
Photocatalysis in WaterUses visible light as a renewable energy source, mild conditionsRequires specialized equipment, potential for side reactions

Exploration of Novel Catalyst Systems for its Stereoselective and Chemo-selective Transformations

A significant area of research focuses on developing new catalysts to control the stereochemistry and chemoselectivity of reactions involving this compound. This allows for the synthesis of specific isomers of a molecule, which is crucial for its biological activity.

Recent advancements in this area include:

Electrocatalytic Radical Cross-Couplings: A novel electrocatalytic method using a serine-derived chiral carboxylic acid enables the efficient and stereoselective synthesis of enantiopure amino alcohols. nih.govchemrxiv.org This approach offers a modular and general way to produce a wide variety of substituted amino alcohols. nih.govchemrxiv.org

Cooperative Catalysis: The use of a soft Lewis acid and a hard Brønsted base as a cooperative catalyst has been shown to achieve highly chemoselective conjugate addition of amino alcohols to α,β-unsaturated esters. nih.gov

Chiral Copper Catalysis: A multi-catalytic strategy involving a chiral copper catalyst and a photocatalyst has been developed for the asymmetric radical C-H amination of alcohols to produce chiral β-amino alcohols. researchgate.net

Simple Primary β-Amino Alcohols as Organocatalysts: Easily prepared primary β-amino alcohols have been found to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry and automated platforms is a major step towards more efficient and scalable production. seqens.com

Benefits of this integration include:

Enhanced Control and Safety: Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, leading to safer and more predictable reactions. seqens.comasynt.com

Increased Efficiency and Scalability: Continuous production in flow reactors reduces downtime, increases throughput, and allows for seamless scaling from laboratory to industrial production. seqens.comasynt.com

Automation and High-Throughput Screening: Automated platforms, such as the SynFini™ system, can accelerate the design, development, and synthesis of molecules by integrating artificial intelligence and robotics. youtube.comsynplechem.com These systems can rapidly test and optimize reaction conditions, leading to faster discovery of new compounds. youtube.com

Synthesis of Complex Molecules: Automated flow peptide synthesis (AFPS) has demonstrated the ability to produce long and complex protein chains, showcasing the potential for synthesizing a wide range of complex molecules. acs.orgamidetech.com

Table 2: Advantages of Flow Chemistry and Automation

TechnologyKey BenefitsImpact on Synthesis
Continuous Flow ChemistryImproved safety, better control, increased efficiency, enhanced scalability. seqens.comasynt.comEnables safer, more consistent, and larger-scale production of chemical compounds. seqens.comasynt.com
Automated Synthesis PlatformsAccelerated design and development, high-throughput screening, reduced manual labor. youtube.comsynplechem.comDramatically shortens the time required to synthesize and test new molecules. youtube.com

Expansion of its Role in the Synthesis of Novel Complex Chemical Entities

This compound and similar amino alcohols are valuable starting materials for the synthesis of a wide range of complex and biologically active molecules.

Examples of its application include:

Bioactive Molecules: Amino alcohols are fundamental building blocks for many bioactive molecules, including antimicrobial and antifungal agents. alfa-chemistry.commdpi.com

Pharmaceuticals: This class of compounds is crucial in the development of new drugs, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). asynt.comalfa-chemistry.com For instance, β-amino alcohol derivatives have been investigated as potential inhibitors of inflammatory responses. nih.gov

Heterocyclic Compounds: N-Boc protected amino alcohols can be used to synthesize novel heterocyclic compounds, which are important scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov

Peptide Synthesis: Orthogonally protected amino alcohols are essential for the solution-based synthesis of peptides and peptaibols. nih.gov

The development of new synthetic methods and technologies will continue to expand the utility of this compound in creating novel and complex chemical entities with potential applications in medicine and materials science.

Q & A

Q. How should researchers validate synthetic yields when side products dominate?

  • Methodology :
  • LC-MS/MS : Quantify target vs. side products using selective ion monitoring.
  • Isotopic Dilution : Add a deuterated internal standard to correct for losses during purification.
  • Kinetic Profiling : Optimize reaction time to halt before side reactions dominate, referencing time-course data from silylation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.